N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features both furan and tetrahydropyrimidine moieties, which contribute to its unique chemical properties and biological activities.
The compound can be classified under the category of heterocyclic compounds, specifically those containing furan and pyrimidine rings. It is often studied for its pharmacological properties and potential therapeutic applications. The chemical structure includes a furan ring connected to a tetrahydropyrimidine derivative, making it of interest in organic synthesis and drug development.
The synthesis of N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan derivatives with 2,4-dioxo tetrahydropyrimidines under controlled conditions.
The molecular formula of N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is . The structure features a furan ring linked to an acetamide group and a tetrahydropyrimidine derivative.
CC(=O)N1C(=O)C(N=C(N1C)C(=O)C)C=C2C=COC=C2
InChI=1S/C12H12N4O4/c1-7(14)13-11(16)9(15)5-8(12(13)17)10(19)18/h5H,1H3,(H,16,17)(H,14,15)
N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions:
The reaction conditions are crucial for achieving desired outcomes; for instance:
The mechanism of action for N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is primarily focused on its interactions at the molecular level with biological targets.
Research indicates that compounds with similar structures have shown significant activity against various pathogens and could potentially serve as leads in drug development.
N-(furan-2-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has significant potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: